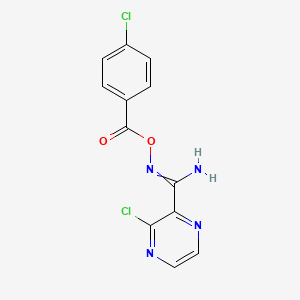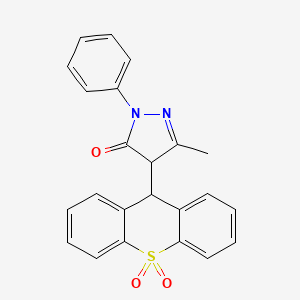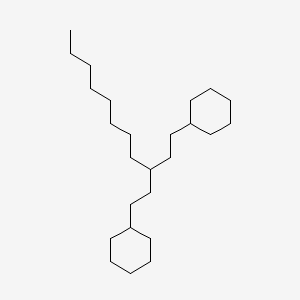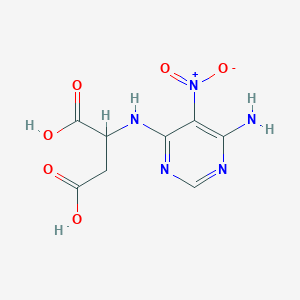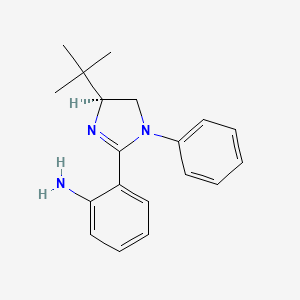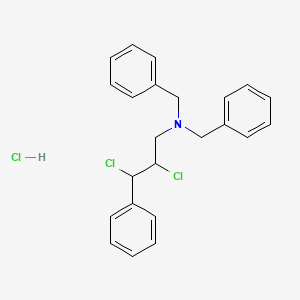
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine: is an organic compound with the molecular formula C23H23Cl2N It is characterized by the presence of two benzyl groups, two chlorine atoms, and a phenyl group attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine typically involves the reaction of benzyl chloride with 2,3-dichloro-3-phenylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and interactions with biomolecules. Its structural features make it a potential candidate for investigating receptor binding and enzyme inhibition.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it useful in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- N,N-dibenzyl-3-bromopropan-1-amine
- N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine
Comparison: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is unique due to the presence of both chlorine atoms and a phenyl group on the propan-1-amine backbone. This combination of structural features distinguishes it from other similar compounds, which may have different substituents or functional groups. The specific arrangement of these groups can influence the compound’s reactivity, binding affinity, and overall properties.
特性
CAS番号 |
5443-67-4 |
|---|---|
分子式 |
C23H24Cl3N |
分子量 |
420.8 g/mol |
IUPAC名 |
N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N.ClH/c24-22(23(25)21-14-8-3-9-15-21)18-26(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22-23H,16-18H2;1H |
InChIキー |
VTXRBYJSACGFDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(C3=CC=CC=C3)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


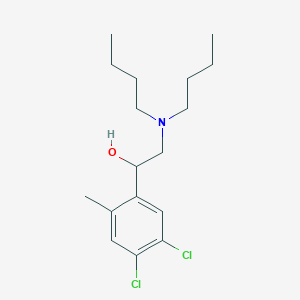
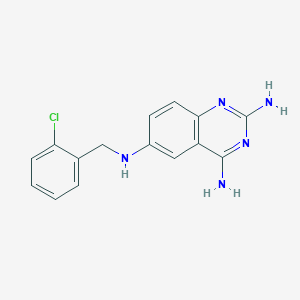

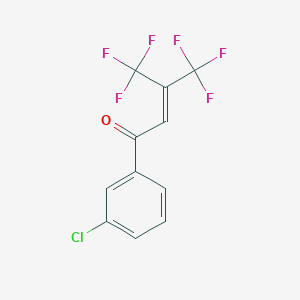

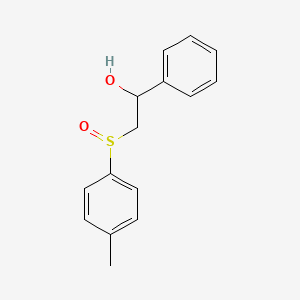
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

